Compound Description: 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) is a compound studied for its antagonist activity at NMDA receptor glycine sites. [] Research shows that aromatic ring-modified analogs of HBAD generally demonstrate antagonistic properties at these receptor sites. [] Specifically, substitutions at the 8-position of HBAD lead to the most potent antagonists. [] Examples include the 8-methyl (5), 8-chloro (6), and 8-bromo (7) analogs, with the 8-chloro analog exhibiting an IC50 of 0.013 μM in [3H]-DCKA binding assays. [] These HBADs also display antagonistic activity against AMPA-preferring non-NMDA receptors, although with lower potency compared to NMDA receptors. [] In vivo studies in mice using the maximum electroshock-induced seizure model indicate the in vivo potency of selected HBADs, with the 6,8-dimethyl analog demonstrating the highest potency (ED50 = 3.9 mg/kg, i.v.). []
Relevance: While HBAD does not share the exact core structure of 7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol, its exploration of substituted aromatic rings and their impact on NMDA receptor antagonism provides valuable insights for understanding structure-activity relationships in related compounds. The presence of halogenated aromatic rings in both HBAD analogs and 7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol suggests the potential for similar activity profiles or modifications that could enhance interactions with specific targets.
5,7-Dichloro-2-methyl-8-quinolinol (H-L1) and 5,7-Dibromo-2-methyl-8-quinolinol (H-L2)
Compound Description: 5,7-Dichloro-2-methyl-8-quinolinol (H-L1) and 5,7-Dibromo-2-methyl-8-quinolinol (H-L2) are ligands used in the synthesis of organometallic ruthenium(II)-arene complexes. [] These complexes, specifically those incorporating H-L1 and H-L2, exhibit remarkable cytotoxicity against HeLa cancer cells. [] For instance, the ruthenium complex containing H-L1 demonstrated an IC50 value of 2.00 ± 0.20 nM against HeLa cells. [] Importantly, these complexes showed significantly lower toxicity towards human hepatic (HL-7702) cells, highlighting their potential selectivity for cancer cells. [] Studies suggest that the 5,7-dichloro substitutions in H-L1 play a key role in the enhanced antitumor activity of its corresponding ruthenium complex. []
Relevance: Both 5,7-Dichloro-2-methyl-8-quinolinol (H-L1) and 5,7-Dibromo-2-methyl-8-quinolinol (H-L2) are structurally similar to 7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol, sharing the core 8-quinolinol structure. [] The variations in halogen substitutions and the presence of additional functional groups like the 2-pyridinylamino group in 7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol are key points for investigating structure-activity relationships. Understanding the influence of these structural modifications on biological activity is crucial for designing new 8-quinolinol derivatives with improved therapeutic properties.
Compound Description: 4-tert-butyl-3-(2-chloro-[-2-14C]ethyl)ureidobenzene is a radiolabeled compound synthesized using a multistep procedure starting from [14C] barium carbonate. [] The synthesis involves carbonation of CH3MgI with 14CO2, followed by bromination, esterification, reduction, and reaction with NaCN. [] The resulting intermediate is hydrolyzed, transformed into an acid chloride, and reacted with NaN3 to yield an azide. [] A Curtius rearrangement then leads to the formation of 2-chloro-[-2-14C] ethyl isocyanate, which is finally condensed with 4-t-butylaniline to obtain the target compound. [] The final product, 4-tert-butyl-3-(2-chloro-[-2-14C]ethyl)ureidobenzene, is obtained with a radiochemical purity of 99% and an overall yield of approximately 10% based on [14C] barium carbonate. []
Relevance: 4-tert-butyl-3-(2-chloro-[-2-14C]ethyl)ureidobenzene, despite not belonging to the same chemical class as 7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol, provides insights into the synthesis and incorporation of halogenated alkyl chains into organic molecules. The presence of the 2-chloroethyl group in 4-tert-butyl-3-(2-chloro-[-2-14C]ethyl)ureidobenzene highlights a structural similarity with the 3-bromo group in 7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol. This similarity emphasizes the importance of halogenated substituents in modulating the properties of organic compounds, potentially influencing their biological activity or interactions with target molecules.
Compound Description: 2,3-Dibromo-4,5-dihydroxybenzyl methyl sulfoxide (1) is a bromophenol derivative isolated from the red alga Rhodomela confervoides. [] It was identified along with seven other new bromophenol derivatives and a known bromophenol, 3-bromo-5-hydroxy-4-methoxybenzoic acid. [] Structural elucidation of these compounds involved spectroscopic methods such as IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and single-crystal X-ray structure analysis. [] Although 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide (1) was investigated for biological activity, it was found to be inactive against various human cancer cell lines and microorganisms. []
Relevance: The presence of a halogenated aromatic ring in 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide (1) draws a structural parallel to 7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol. [] This shared feature highlights the significance of halogen substituents on aromatic rings in influencing the chemical and biological properties of compounds. While 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide (1) itself displayed no activity against the tested targets, its structural resemblance to 7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol provides a basis for comparative analysis and understanding the impact of structural variations on activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.